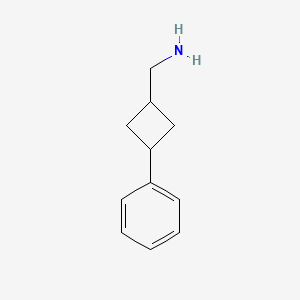
(3-苯基环丁基)甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Phenylcyclobutyl)methanamine: is an organic compound with the molecular formula C₁₁H₁₅N It is a derivative of cyclobutane, where a phenyl group is attached to the third carbon of the cyclobutane ring, and a methanamine group is attached to the first carbon
科学研究应用
Chemistry: (3-Phenylcyclobutyl)methanamine is used as a building block in organic synthesis. It is involved in the synthesis of various complex organic molecules and pharmaceuticals.
Biology: In biological research, (3-Phenylcyclobutyl)methanamine is studied for its potential effects on biological systems. It may act as a ligand for certain receptors or enzymes.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: In the industrial sector, (3-Phenylcyclobutyl)methanamine is used in the production of specialty chemicals and materials. It may also be used as an intermediate in the synthesis of agrochemicals and polymers.
准备方法
Synthetic Routes and Reaction Conditions:
Cyclobutane Formation: The synthesis of (3-Phenylcyclobutyl)methanamine typically begins with the formation of the cyclobutane ring. This can be achieved through a involving a suitable diene and dienophile under high-pressure conditions.
Phenyl Group Introduction: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with a cyclobutyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Methanamine Group Addition: The final step involves the introduction of the methanamine group. This can be achieved through a nucleophilic substitution reaction where the cyclobutyl halide reacts with ammonia or an amine under basic conditions.
Industrial Production Methods: Industrial production of (3-Phenylcyclobutyl)methanamine may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: (3-Phenylcyclobutyl)methanamine can undergo oxidation reactions to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert (3-Phenylcyclobutyl)methanamine to its corresponding amine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or hydroxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of ketones or oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclobutyl compounds.
作用机制
The mechanism of action of (3-Phenylcyclobutyl)methanamine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
(3-Phenylcyclobutyl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(3-Phenylcyclobutyl)amine: Similar structure but without the methylene bridge.
(3-Phenylcyclobutyl)carboxylic acid: Similar structure but with a carboxyl group instead of a methanamine group.
Uniqueness: (3-Phenylcyclobutyl)methanamine is unique due to the presence of both a phenyl group and a methanamine group attached to the cyclobutane ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
(3-phenylcyclobutyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-8-9-6-11(7-9)10-4-2-1-3-5-10/h1-5,9,11H,6-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYZCUQCMUYZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C2=CC=CC=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cyclopropyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2497277.png)

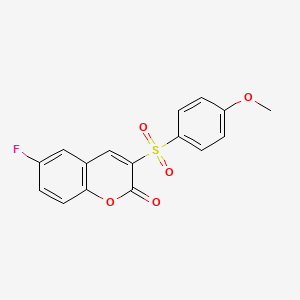
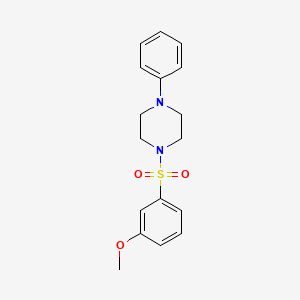
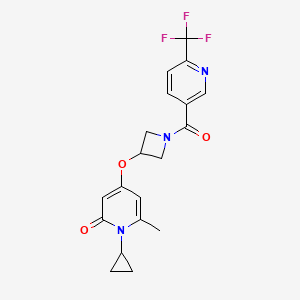
![Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;hydrochloride](/img/structure/B2497287.png)
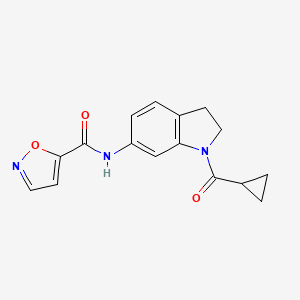
![Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2497292.png)
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2497293.png)
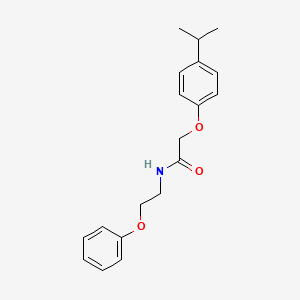
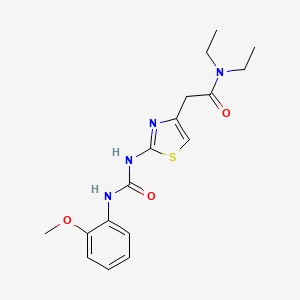
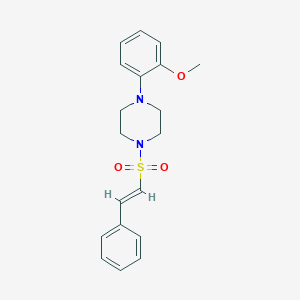
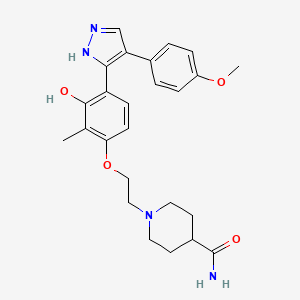
![4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine](/img/structure/B2497299.png)
